molecular formula C8H8F2O2S B3268532 1-(Difluoromethylsulfonyl)-4-methylbenzene CAS No. 4837-17-6

1-(Difluoromethylsulfonyl)-4-methylbenzene

Cat. No.: B3268532
CAS No.: 4837-17-6
M. Wt: 206.21 g/mol
InChI Key: MIENFRAZJABQIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethylsulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group attached to a methyl-substituted benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethylsulfonyl)-4-methylbenzene typically involves the introduction of a difluoromethylsulfonyl group to a methylbenzene substrate. One common method includes the reaction of methylbenzene with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. These methods often utilize catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

1-(Difluoromethylsulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Difluoromethylsulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in antifungal applications, the compound may disrupt the synthesis of essential cellular components, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Difluoromethylsulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:

    1-(Trifluoromethylsulfonyl)-4-methylbenzene: This compound has an additional fluorine atom, which can enhance its chemical stability and biological activity.

    1-(Chloromethylsulfonyl)-4-methylbenzene:

The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIENFRAZJABQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368008
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-17-6
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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